2-(Carbamoylmethyl)-5-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-(Carbamoylmethyl)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylmethyl)-5-methylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with carbamoylating agents. One common method is the reaction of 5-methylpyrimidine-4-carboxylic acid with carbamoylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylmethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Carbamoylmethyl)-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Carbamoylmethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(Carbamoylmethyl)-4,6-dimethylpyrimidine: Similar structure but with additional methyl groups.
2-(Carbamoylmethyl)-5-propylpyrimidine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-(Carbamoylmethyl)-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both carbamoylmethyl and carboxylic acid groups provides versatility in chemical modifications and potential interactions with biological targets .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-3-10-6(2-5(9)12)11-7(4)8(13)14/h3H,2H2,1H3,(H2,9,12)(H,13,14) |
InChI Key |
XUWNZWVLICEJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)CC(=O)N |
Origin of Product |
United States |
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